5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(methylthio)-1h-pyrazole-3-carbonitrile
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Overview
Description
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(methylthio)-1h-pyrazole-3-carbonitrile is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including amino, dichloro, trifluoromethyl, methylthio, and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(methylthio)-1h-pyrazole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions using amines.
Incorporation of the dichloro and trifluoromethyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using chlorinating and trifluoromethylating agents.
Addition of the methylthio group: This can be achieved through nucleophilic substitution reactions using thiols or thioethers.
Formation of the carbonitrile group: The carbonitrile group can be introduced through dehydration reactions of amides or through nucleophilic substitution reactions using cyanide sources.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(methylthio)-1h-pyrazole-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, catalytic hydrogenation.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Primary amines.
Substitution products: Alkylated or acylated derivatives.
Scientific Research Applications
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(methylthio)-1h-pyrazole-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(methylthio)-1h-pyrazole-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(2,6-dichlorophenyl)-4-(methylthio)-1h-pyrazole-3-carbonitrile: Lacks the trifluoromethyl group.
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(methylsulfonyl)-1h-pyrazole-3-carbonitrile: Contains a methylsulfonyl group instead of a methylthio group.
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(methylthio)-1h-pyrazole-3-carboxamide: Contains a carboxamide group instead of a carbonitrile group.
Uniqueness
The uniqueness of 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(methylthio)-1h-pyrazole-3-carbonitrile lies in its combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other scientific research.
Properties
Molecular Formula |
C12H7Cl2F3N4S |
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Molecular Weight |
367.2 g/mol |
IUPAC Name |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methylsulfanylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C12H7Cl2F3N4S/c1-22-10-8(4-18)20-21(11(10)19)9-6(13)2-5(3-7(9)14)12(15,16)17/h2-3H,19H2,1H3 |
InChI Key |
XAJAZXVGDGIYKV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(N(N=C1C#N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)N |
Origin of Product |
United States |
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